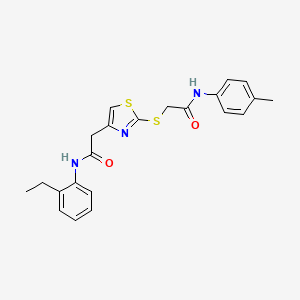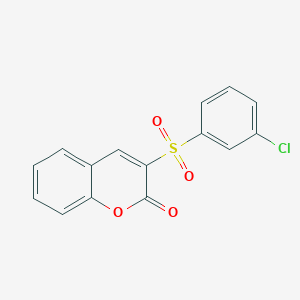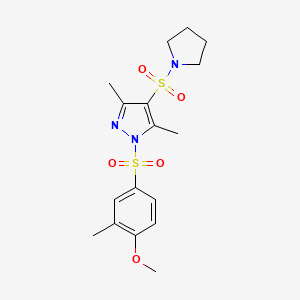
4-Fluoro-3-iodo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by methoxy, iodo, and fluoro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-2-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the selective halogenation of pyridine followed by methoxylation. For instance, starting with 2-methoxypyridine, selective iodination at the 3-position and fluorination at the 4-position can be achieved using reagents like iodine monochloride (ICl) and Selectfluor® under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for forming N-oxides.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Fluoro-3-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-iodo-2-methoxypyridine depends on its application. In chemical reactions, the electron-withdrawing effects of the fluoro and iodo groups influence the reactivity of the pyridine ring. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-iodo-2-methoxypyridine: Similar structure but with different substitution pattern.
2-Fluoro-3-iodopyridine: Lacks the methoxy group, affecting its reactivity and applications.
4-Fluoro-2-methoxypyridine: Lacks the iodine atom, leading to different chemical properties.
Uniqueness
4-Fluoro-3-iodo-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
IUPAC Name |
4-fluoro-3-iodo-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIINFLDILVLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)




![(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B2877643.png)
![METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2877644.png)
![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)


![ethyl 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzoate](/img/structure/B2877652.png)



